An In-depth Technical Guide to the Synthesis and Discovery of 1-Iodo-2-butene
An In-depth Technical Guide to the Synthesis and Discovery of 1-Iodo-2-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-butene, also known as crotyl iodide, is a valuable reagent in organic synthesis, primarily utilized in the introduction of the crotyl group in various chemical transformations. Its allylic iodide structure makes it a reactive electrophile, susceptible to nucleophilic attack, and a precursor for organometallic reagents. This guide provides a comprehensive overview of the synthesis, discovery, and key chemical properties of 1-iodo-2-butene, with a focus on experimental protocols and quantitative data to support research and development activities.
Physicochemical Properties
1-Iodo-2-butene is a flammable liquid that exists as (E) and (Z) stereoisomers. It is crucial to consider the isomeric form in synthetic applications as it can influence the stereochemical outcome of reactions.
| Property | Value | Reference |
| Molecular Formula | C₄H₇I | [1] |
| Molecular Weight | 182.00 g/mol | [1] |
| CAS Number | 627-24-7 ((E)-isomer) | [1][2] |
| IUPAC Name | (2E)-1-iodobut-2-ene | [1] |
| Boiling Point | 109.77 °C (estimate) | [3] |
| Density | 1.6556 g/cm³ (rough estimate) | [3] |
| Refractive Index | 1.5110 (estimate) | [3] |
Synthetic Methodologies
The synthesis of 1-iodo-2-butene can be achieved through several strategic pathways. The primary methods involve the electrophilic addition of hydrogen iodide to 1,3-butadiene (B125203), the conversion of crotyl alcohol, and the Finkelstein halogen exchange reaction.
Electrophilic Addition of Hydrogen Iodide to 1,3-Butadiene
The reaction of 1,3-butadiene with hydrogen iodide (HI) is a direct method for the preparation of a mixture of iodo-butenes. This reaction proceeds via an electrophilic addition mechanism, leading to the formation of both the 1,2-addition product (3-iodo-1-butene) and the 1,4-addition product (1-iodo-2-butene). The regioselectivity of this reaction is influenced by kinetic and thermodynamic control.
Caption: Electrophilic addition of HI to 1,3-butadiene.
Experimental Protocol:
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Materials: 1,3-Butadiene, anhydrous hydrogen iodide, diethyl ether.
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Procedure:
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A solution of 1,3-butadiene in anhydrous diethyl ether is cooled to -78 °C in a dry ice/acetone (B3395972) bath.
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Anhydrous hydrogen iodide gas is bubbled through the solution with stirring.
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The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
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The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure, and the resulting mixture of iodo-butenes is purified by fractional distillation.
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-
Expected Yield: The ratio of 1,2- to 1,4-addition products is temperature-dependent. At lower temperatures, the kinetically favored 1,2-adduct is the major product, while at higher temperatures, the thermodynamically more stable 1,4-adduct (1-iodo-2-butene) is favored.
Conversion of Crotyl Alcohol to 1-Iodo-2-butene (Appel Reaction)
A reliable method for the stereospecific conversion of an alcohol to an alkyl iodide is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. This method is advantageous as it often proceeds with inversion of configuration.
Caption: Synthesis of 1-Iodo-2-butene from crotyl alcohol.
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Materials: Crotyl alcohol, triphenylphosphine, iodine, imidazole, dichloromethane.
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Procedure:
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To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane, add iodine (1.5 mmol) and imidazole (3 eq).
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Stir the mixture for 2 minutes, then add crotyl alcohol (1 mmol).
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
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-
Expected Yield: This method generally provides good to excellent yields of the corresponding iodide.
Finkelstein Halogen Exchange Reaction
The Finkelstein reaction is a classic method for the synthesis of alkyl iodides from the corresponding chlorides or bromides. This SN2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[6][7][8]
Caption: Finkelstein reaction for 1-Iodo-2-butene synthesis.
Experimental Protocol:
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Materials: Crotyl chloride or crotyl bromide, sodium iodide, acetone.
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Procedure:
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Dissolve crotyl chloride or crotyl bromide in dry acetone.
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Add a stoichiometric excess of sodium iodide to the solution.
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Reflux the reaction mixture for several hours. The formation of a white precipitate (NaCl or NaBr) indicates the progress of the reaction.
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After cooling to room temperature, filter off the precipitate.
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Remove the acetone from the filtrate under reduced pressure.
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Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.
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Evaporate the solvent to obtain the crude 1-iodo-2-butene, which can be further purified by distillation.
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Expected Yield: High yields are typically achieved with this method, especially for primary halides.
Spectroscopic Data
The characterization of 1-iodo-2-butene relies on various spectroscopic techniques. Below are the expected spectral features.
Mass Spectrometry
The mass spectrum of 1-iodo-2-butene is expected to show a molecular ion peak (M+) at m/z 182. Key fragmentation patterns for iodoalkanes include the loss of an iodine atom (m/z 127) and the formation of the butyl cation (C₄H₇⁺) at m/z 55.[9][10]
| m/z | Proposed Fragment Ion |
| 182 | [C₄H₇I]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 55 | [C₄H₇]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of 1-iodo-2-butene will exhibit characteristic absorptions for the C=C double bond and C-I bond.
| Wavenumber (cm⁻¹) | Vibration |
| ~3020 | =C-H stretch |
| ~1650 | C=C stretch |
| ~965 | C-H bend (trans-alkene) |
| ~500-600 | C-I stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the structure and stereochemistry of the molecule. For (E)-1-iodo-2-butene, the following signals are expected: a doublet for the methyl protons, a multiplet for the vinylic protons, and a doublet for the methylene (B1212753) protons adjacent to the iodine.
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.
Discovery and Historical Context
While a singular "discovery" paper for 1-iodo-2-butene is not readily identifiable in historical literature, its synthesis and use are rooted in the fundamental principles of organic chemistry developed in the 19th and early 20th centuries. The Finkelstein reaction, first described by Hans Finkelstein in 1910, provided a general method for the preparation of alkyl iodides. The understanding of electrophilic additions to conjugated dienes, which explains the formation of 1-iodo-2-butene from 1,3-butadiene, was also a significant development in this era. A specific synthesis of (2E)-1-iodo-2-butene was reported in the journal Synthesis in 1989.[2]
Conclusion
1-Iodo-2-butene is a versatile synthetic intermediate that can be prepared through several reliable methods. This guide has detailed the most common and effective synthetic routes, including electrophilic addition to a conjugated diene, conversion from the corresponding alcohol, and halogen exchange. The provided experimental protocols and expected spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient preparation and characterization of this important chemical building block.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. rsc.org [rsc.org]
- 3. (E)-1-Iodo-2-butene CAS#: 38169-04-9 [m.chemicalbook.com]
- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. byjus.com [byjus.com]
- 9. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
